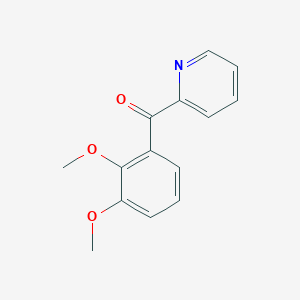

2-(2,3-Dimethoxybenzoyl)pyridine

描述

Significance of Pyridine-Containing Compounds in Organic and Medicinal Chemistry Research

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in the world of chemistry. Its derivatives are ubiquitous in nature, found in essential molecules such as vitamins and coenzymes. nih.gov In the laboratory, pyridine and its derivatives are invaluable as solvents, catalysts, and reagents in a myriad of organic transformations.

The true significance of pyridine-containing compounds, however, lies in their profound impact on medicinal chemistry. The pyridine ring is considered a "privileged scaffold," meaning it is a structural motif that is frequently found in biologically active compounds and approved drugs. nih.govmdpi.com Its presence can influence a molecule's solubility, basicity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions. google.comresearchgate.net Consequently, pyridine derivatives have been successfully developed as antibacterial, antiviral, anticancer, and anti-inflammatory agents, among many other therapeutic applications. researchgate.netnih.gov

Overview of Benzoylpyridine Architectures and Their Research Potential

Benzoylpyridine architectures, which feature a phenyl ketone substituent on a pyridine ring, represent an important class of diaryl ketones. These structures serve as valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrichemicals. google.com The synthesis of benzoylpyridines can be achieved through various methods, such as the reaction of cyanopyridines with substituted benzenes in the presence of a Lewis acid catalyst, or through modern photochemical and flow chemistry techniques that offer efficient and sustainable routes. nih.govgoogle.comacs.org

The research potential of benzoylpyridines is extensive. In medicinal chemistry, they have been investigated as inhibitors of enzymes like the p38α MAP kinase, which is implicated in inflammatory diseases such as rheumatoid arthritis. researchgate.netnih.gov The ability to modify both the benzoyl and pyridine rings allows for the fine-tuning of their biological activity and pharmacokinetic properties. Furthermore, the photochemical properties of benzoylpyridines make them attractive as potential photosensitizers. nih.govacs.org The introduction of various substituents onto the benzoylpyridine scaffold allows for the modulation of their electronic and absorption properties, highlighting their versatility in materials science research. nih.govacs.org

Scope of Research on 2-(2,3-Dimethoxybenzoyl)pyridine

Despite the broad research interest in benzoylpyridines, the specific compound This compound appears to be a less-explored member of this chemical class. It is commercially available from various chemical suppliers as a research chemical, indicating its potential use as a building block in organic synthesis. fluorochem.co.ukbldpharm.combldpharm.com

However, a comprehensive review of publicly available scientific literature reveals a lack of detailed studies focused specifically on the synthesis, reactivity, or biological applications of this compound. While its constituent parts, the 2-benzoylpyridine (B47108) core and the 2,3-dimethoxybenzoyl moiety, are present in various researched molecules, dedicated research on this particular combination is not widely documented. The primary information available for this compound is its identification through a unique CAS Registry Number and its basic chemical properties provided by commercial vendors. fluorochem.co.ukbldpharm.combldpharm.comchemsrc.com Therefore, the scope of research on this compound is currently limited, presenting an opportunity for future investigation into its unique properties and potential applications.

Structure

3D Structure

属性

IUPAC Name |

(2,3-dimethoxyphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-12-8-5-6-10(14(12)18-2)13(16)11-7-3-4-9-15-11/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCARGEZAUQNYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642025 | |

| Record name | (2,3-Dimethoxyphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-39-7 | |

| Record name | (2,3-Dimethoxyphenyl)-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dimethoxyphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2,3 Dimethoxybenzoyl Pyridine and Analogues

Direct Synthesis Approaches

Direct methods for the construction of the 2-(2,3-dimethoxybenzoyl)pyridine scaffold are crucial for efficient and modular synthesis. These approaches often involve the formation of the key carbon-carbon bond between the pyridine (B92270) and benzoyl moieties.

Coupling Reactions Involving Dimethoxybenzoic Acid Derivatives and Pyridine Moieties

Modern synthetic chemistry offers a variety of coupling reactions that can be employed to form the desired benzoylpyridine structure. One notable method involves a light-driven, catalyst-free reductive arylation between aromatic aldehydes and cyanopyridines. nih.govacs.org This process is followed by a telescoped oxidation to yield the final bisaryl ketone. nih.gov The initial photochemical step generates a ketyl radical intermediate from the aromatic aldehyde, which then couples with a reduced cyanopyridine radical anion. nih.govacs.org Subsequent elimination of a nitrile anion leads to the formation of the secondary alcohol, which is then oxidized to the ketone. nih.gov This method is advantageous due to its use of readily available starting materials and avoidance of costly and potentially toxic transition-metal catalysts. nih.gov

Another approach involves the use of pyridylsulfonium salts, which can react with Grignard reagents in ligand-coupling reactions to form bipyridines and other bis-heterocycles. nih.gov This transition-metal-free methodology demonstrates wide functional group tolerance. nih.gov

Application of Grignard Reagents in Benzoylpyridine Synthesis

Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. A traditional method for synthesizing 2-benzoylpyridine (B47108) involves the reaction of a phenyl-magnesium-bromide Grignard reagent with 2-cyanopyridine, which can achieve yields as high as 85%. google.com However, the highly reactive nature of Grignard reagents necessitates strict reaction conditions and can be challenging to scale up. google.comlibretexts.org

More recent developments have focused on improving the utility and scope of Grignard reactions in pyridine synthesis. For instance, the addition of Grignard reagents to pyridine N-oxides at room temperature can produce a variety of substituted dienal-oximes, which can then be cyclized to form substituted pyridines upon heating. diva-portal.orgrsc.org Furthermore, reacting Grignard reagents with pyridine N-oxides at lower temperatures can avoid ring-opening and lead to the formation of 2,3-dihydropyridine (B14468823) N-oxides, which are versatile intermediates. diva-portal.org The use of "turbo" Grignard reagents, such as i-PrMgCl·LiCl, has also been shown to be effective in reactions with pyridylsulfonium salts for the synthesis of bipyridines. nih.gov

| Reagent System | Substrate | Product | Yield | Reference |

| Phenyl-magnesium-bromide | 2-Cyanopyridine | 2-Benzoylpyridine | 85% | google.com |

| Grignard Reagents | Pyridine N-oxides | Substituted Pyridines | Good | diva-portal.orgrsc.org |

| i-PrMgCl·LiCl / Pyridylsulfonium salt | 2/3/4-Iodopyridine | 2,2'-, 2,3'-, 2,4'-Bipyridines | Comparable to organolithium method | nih.gov |

Friedel-Crafts Acylation Strategies for Benzoylpyridine Formation

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. organic-chemistry.orglibretexts.org In the context of benzoylpyridine synthesis, this would typically involve the reaction of a pyridine derivative with a dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. libretexts.org The reaction proceeds through the formation of an acylium ion electrophile, which then attacks the pyridine ring. libretexts.org A key advantage of Friedel-Crafts acylation is that the ketone product is generally deactivated towards further substitution, preventing polyacylation. organic-chemistry.org

However, traditional Friedel-Crafts conditions can be harsh and require stoichiometric amounts of the catalyst. organic-chemistry.orgethz.ch Modern variations aim to overcome these limitations by using milder catalysts or alternative reaction conditions. For example, zinc oxide has been reported as a new catalyst for efficient Friedel-Crafts acylation. organic-chemistry.org

Synthesis of Substituted this compound Derivatives

The biological activity and material properties of this compound can be fine-tuned by introducing additional substituents on either the pyridine ring or the dimethoxyphenyl moiety.

Strategies for Introducing Additional Substituents on the Pyridine Ring

A variety of methods exist for the synthesis of substituted pyridines. nih.govillinois.edu One modular approach involves a cascade reaction consisting of a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation. nih.gov This method offers good functional group tolerance and provides highly substituted pyridines in moderate to excellent yields. nih.gov

Pyridine N-oxides are also valuable starting materials for introducing substituents onto the pyridine ring. semanticscholar.org They are more reactive than their parent pyridines towards both electrophiles and nucleophiles. semanticscholar.org For example, 2-aminopyridines can be synthesized from pyridine N-oxides in a one-pot process using t-butylamine and tosyl anhydride, followed by trifluoroacetic acid treatment to remove the t-butyl group. semanticscholar.org

Another strategy involves the anhydrous diazotization of 3-aminopyridines to form a diazonium salt intermediate, which can then be reacted with alcohols to produce 2,3-disubstituted pyridines. google.com

| Starting Material | Reagents | Product | Key Features | Reference |

| α,β-Unsaturated ketoxime O-pentafluorobenzoates, Alkenylboronic acids | Cu-catalyst | Highly substituted pyridines | Modular, good functional group tolerance | nih.gov |

| Pyridine N-oxides | t-BuNH2, Ts2O; TFA | 2-Aminopyridines | One-pot, high regioselectivity | semanticscholar.org |

| 3-Aminopyridines | t-Butyl nitrite, Alcohol | 2,3-Disubstituted pyridines | Anhydrous diazotization | google.com |

Functionalization of the Dimethoxyphenyl Moiety

Introducing substituents onto the dimethoxyphenyl ring can also be achieved through various synthetic transformations. Standard electrophilic aromatic substitution reactions, such as nitration or halogenation, can be employed, with the directing effects of the methoxy (B1213986) and benzoyl groups influencing the position of the incoming substituent.

Furthermore, functional groups already present on the dimethoxyphenyl ring can be modified. For example, a bromo-substituted derivative can be prepared and subsequently used in coupling reactions, such as the Sonogashira coupling, to introduce alkynyl groups. beilstein-journals.org This was demonstrated in the synthesis of a 2,6-bis(3,6-di-tert-butylcarbazol-9-yl)-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile, which was then coupled with ethynyltrimethylsilane. beilstein-journals.org

An in-depth

Chemical Transformations and Reaction Mechanisms of 2 2,3 Dimethoxybenzoyl Pyridine

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring of 2-(2,3-Dimethoxybenzoyl)pyridine is a key center of reactivity. Its lone pair of electrons, located in an sp² hybrid orbital, is not part of the aromatic π-system and is thus available for reactions with electrophiles and acids. matanginicollege.ac.inimperial.ac.uk This availability makes the nitrogen atom basic, though it is less basic than aliphatic amines due to the higher s-character of the sp² orbital, which holds the lone pair more tightly. matanginicollege.ac.in

The nitrogen's nucleophilicity allows for several key reactions:

Protonation and N-Oxide Formation: The nitrogen can be protonated by acids to form a pyridinium (B92312) ion. uoanbar.edu.iq It can also be oxidized by peracids to form the corresponding N-oxide, which can activate the pyridine ring to both electrophilic and nucleophilic attack at the 2- and 4-positions. matanginicollege.ac.in

Alkylation and Acylation: The lone pair facilitates N-alkylation and N-acylation reactions. For instance, coordination of the pyridine ring to a tungsten complex has been shown to enhance the nucleophilicity of the nitrogen by several orders of magnitude, allowing for stable pyridinium complexes to be formed through alkylation or acylation. acs.org

Coordination Chemistry: The pyridine nitrogen, along with the carbonyl oxygen, can act as a bidentate ligand to coordinate with various metal ions. This property has been explored in the formation of complexes with metal ions like copper(II) and silver(I). bibliotekanauki.pl

The presence of the electron-withdrawing benzoyl group at the 2-position makes the pyridine ring electron-deficient, particularly at the 2- and 4-positions. imperial.ac.ukgcwgandhinagar.com This electronic feature renders the ring susceptible to nucleophilic substitution, often more readily than benzene (B151609) itself. uoanbar.edu.iq Conversely, electrophilic substitution on the pyridine ring is generally difficult and requires harsh conditions, as the ring is deactivated and electrophiles tend to attack the nitrogen first, further deactivating the ring. uoanbar.edu.iqgcwgandhinagar.com

Reactivity of the Dimethoxyphenyl Moiety (e.g., Alkoxy Cleavage Reactions)

The two methoxy (B1213986) groups on the benzoyl portion of the molecule are susceptible to cleavage, a common reaction for aryl ethers. This demethylation reaction is a key transformation for modifying the phenolic character of the compound.

The most common method for alkoxy cleavage is the use of strong Lewis acids or proton acids.

Boron Tribromide (BBr₃): This is a highly effective reagent for the demethylation of aryl methyl ethers. It readily cleaves the ether bond to form a borate (B1201080) ester, which is then hydrolyzed to yield the corresponding phenol. For a related compound, 2-(3,5-Dimethoxybenzoyl)-4-methylpyridine, treatment with BBr₃ at low temperatures resulted in the selective formation of the 3,5-dihydroxybenzoyl derivative in high yield.

Other Reagents: Other reagents like aluminum chloride/ethanethiol (AlCl₃/EtSH) have also been used, though they may lead to partial demethylation. Hydrobromic acid (HBr) is a classic reagent for this purpose, but cleaner and more environmentally friendly alternatives like 95% sulfuric acid have been successfully employed for the demethylation of other methoxypyridines. asianpubs.org Triethylamine has also been shown to induce demethylation in certain 4-methoxypyridin-2-ones through an Sₙ2 process. nih.gov

The selective cleavage of one methoxy group over the other can be challenging and often depends on the specific reagents and reaction conditions used. For example, in the demethylation of 2,4-dimethoxyquinolines, different reagents led to regioisomeric products. rsc.org The presence of the alkoxy group can also influence other reactions; for instance, it has been shown to facilitate radical-mediated β-fragmentation reactions. kaist.ac.kr

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling reaction outcomes and designing new synthetic pathways.

σ-Bond Metathesis Processes

Sigma-bond metathesis is a reaction mechanism that involves the exchange of σ-bonds, often mediated by a metal complex, without a change in the metal's oxidation state. nih.gov The key feature of the σ-Complex Assisted Metathesis (σ-CAM) mechanism is a single transition state connecting two σ-bond complex intermediates. nih.gov While direct evidence for this compound undergoing σ-bond metathesis is not prominent in the provided search results, the principles can be applied to its potential reactions in organometallic chemistry. For example, the formation of borylpalladium complexes from the reaction of η²-(Si-H)Pd(0) complexes with diboron (B99234) reagents proceeds through two reversible σ-bond metathesis pathways. nih.gov Given that this compound can act as a ligand, its complexes could potentially participate in such metathesis reactions, for instance, in C-H activation or other bond-forming processes.

Cycloaddition Reaction Pathways (e.g., Diels-Alder)

Cycloaddition reactions are powerful tools for ring formation. libretexts.orglibretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example. masterorganicchemistry.com

Pyridine as a Diene: Pyridine itself is generally a poor diene in Diels-Alder reactions due to its aromatic stability. acs.org However, its reactivity can be enhanced. One strategy involves coordinating the pyridine ring to a π-basic metal, like tungsten, which disrupts the aromaticity and makes the pyridine behave more like a diene. acs.org This approach allows pyridines to undergo cycloaddition with electron-deficient alkenes under mild conditions. acs.org Blocking the nitrogen atom with substituents is often necessary to prevent it from coordinating to the metal instead of the ring's double bonds. acs.org

Inverse-Electron-Demand Diels-Alder: Another approach is the inverse-electron-demand Diels-Alder (IEDDA) reaction, where an electron-poor diene reacts with an electron-rich dienophile. acsgcipr.org Heterocycles like 1,2,4-triazines can serve as the diene component, reacting with ketones or other dienophiles to form pyridines after the extrusion of a small molecule. acsgcipr.orgfigshare.com

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are also possible, especially for forming strained four-membered rings. libretexts.org These reactions often involve the excitation of a conjugated system, like an enone, which then reacts with an alkene. libretexts.orgnih.gov The reaction of a carbonyl compound with an alkene to form an oxetane (B1205548) is known as the Paternò–Büchi reaction. libretexts.org

Rearrangement Reactions

Molecules like this compound can undergo various rearrangement reactions, often triggered by heat, light, or chemical reagents.

Photochemical Rearrangements: Photochemical excitation can lead to significant structural reorganization. For example, the photo-Fries rearrangement involves the light-induced migration of an acyl group of a phenolic ester. A similar process has been observed for benzoyl-carbazole, which undergoes a photochemical rearrangement to produce carbazole. rsc.org Enones can also undergo characteristic photochemical rearrangements, such as the Type A rearrangement, which involves β,β-bonding followed by a series of shifts. baranlab.org

Dimroth Rearrangement: This is a rearrangement reaction observed in certain nitrogen-containing heterocycles, like 1,2,3-triazoles and some pyrimidines, where endocyclic and exocyclic nitrogen atoms exchange places. wikipedia.org The mechanism often involves ring-opening to an intermediate, followed by rotation and ring-closure. wikipedia.orgnih.gov While not directly reported for 2-benzoylpyridines, related heterocyclic systems show this reactivity, which can be influenced by pH and substituents. nih.gov

ANRORC Mechanism: This mechanism, standing for A ddition of a N ucleophile, R ing O pening, and R ing C losure, is another pathway for heterocyclic rearrangement. It has been observed in the thermal rearrangement of substituted chromeno[2,3-b]pyridines. mdpi.com

Theoretical and Computational Studies on 2 2,3 Dimethoxybenzoyl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations have been widely applied to pyridine (B92270) derivatives to understand their structural and electronic properties.

The first step in most quantum chemical calculations is to find the minimum energy structure of the molecule, a process known as geometry optimization. arxiv.orgcp2k.org For 2-(2,3-Dimethoxybenzoyl)pyridine, this involves adjusting the bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. This is typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p). nih.govresearchgate.net The optimization process ensures that the calculated properties correspond to the most stable arrangement of the atoms. mdpi.com The resulting optimized geometry provides key structural parameters. For instance, in related pyridine derivatives, DFT calculations have been used to determine intramolecular hydrogen bonding, which can influence the molecule's conformation and properties. nih.gov

Table 1: Selected Optimized Geometrical Parameters for a Pyridine Derivative Note: This table is illustrative and based on typical values found for substituted pyridine rings in DFT studies. The exact values for this compound would require a specific calculation.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (pyridine ring) | 1.39 | - | - |

| C-N (pyridine ring) | 1.34 | - | - |

| C=O | 1.23 | - | - |

| C-O (methoxy) | 1.36 | - | - |

| C-C-N (pyridine ring) | - | 123.0 | - |

| C-C-C (benzoyl ring) | - | 120.0 | - |

| O-C-C-C (dihedral) | - | - | 180.0 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals, crucial for determining a molecule's chemical reactivity and electronic properties. youtube.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. researcher.life The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. youtube.comresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For pyridine derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is on the electron-deficient regions. The energies of these orbitals and their gap can be calculated using DFT methods. scirp.orgresearchgate.net This analysis helps in understanding the charge transfer interactions that can occur within the molecule. nih.govresearchgate.net

Table 2: Frontier Molecular Orbital Energies for a Substituted Pyridine Note: This table is illustrative. The specific values for this compound would need to be calculated.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -1.80 |

| HOMO-LUMO Gap | 4.70 |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. q-chem.com These calculations are performed on the optimized geometry. researchgate.net The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. researchgate.net The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. researchgate.net This allows for a detailed interpretation of the experimental IR and Raman spectra. researchgate.netmdpi.com For complex molecules like this compound, this theoretical analysis is invaluable for accurately assigning the observed spectral bands. nih.govarxiv.org

Table 3: Calculated and Experimental Vibrational Frequencies for a Pyridine Derivative Note: This table is a representative example.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C=O) | 1685 | 1670 | Carbonyl stretch |

| ν(C=N) | 1590 | 1585 | Pyridine ring stretch |

| ν(C-O) | 1250 | 1245 | Methoxy (B1213986) C-O stretch |

| δ(C-H) | 1450 | 1440 | C-H bend |

The Fukui function is a concept in DFT that helps to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgscm.com It measures the change in electron density at a particular point in the molecule when an electron is added or removed. rowansci.comfaccts.de The condensed Fukui function simplifies this by providing values for each atom in the molecule. wikipedia.org A higher value of the Fukui function for a specific atom indicates a greater reactivity at that site. rowansci.com There are three main types of Fukui functions: f+ for nucleophilic attack (where an electron is added), f- for electrophilic attack (where an electron is removed), and f0 for radical attack. youtube.com These indices are valuable for predicting the regioselectivity of chemical reactions. wikipedia.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is commonly used in drug design to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. biointerfaceresearch.com Successful docking can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.commdpi.com For pyridine derivatives, docking studies have been used to explore their potential as inhibitors for various enzymes by identifying their binding modes and predicting their binding energies. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Considerations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.comnih.gov QSAR models are developed by correlating molecular descriptors (physicochemical, electronic, or steric properties) with the observed biological activity. chemrevlett.com For pyridine derivatives, QSAR studies have been employed to predict their activity against various biological targets. nih.govresearchgate.net The development of a robust QSAR model involves several steps, including dataset selection, descriptor calculation, model building using statistical methods like multiple linear regression (MLR), and model validation. chemrevlett.comnih.gov A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. chemrevlett.com

: Information Currently Unavailable

A comprehensive search of publicly available scientific literature and databases did not yield specific theoretical and computational studies focusing on the conformational and Natural Bond Orbital (NBO) analysis of the chemical compound This compound .

Therefore, it is not possible to provide detailed research findings, including data on dihedral angles, conformer energies, charge transfers, or stabilization energies specifically for this molecule as requested in the outline for sections 5.4 and 5.5.

While general principles of conformational analysis and NBO analysis are well-established in computational chemistry for a wide range of molecules, including various pyridine and benzoyl derivatives, specific studies on the title compound appear to be unpublished or not indexed in the searched databases.

General Principles of the Requested Analyses:

Conformational Analysis: This type of study computationally investigates the different spatial arrangements (conformations) of a molecule that can be achieved by rotation around its single bonds. The goal is to identify the most stable conformers (lowest energy states) and to understand the energy landscape of the molecule. This is typically done by calculating the potential energy as a function of specific dihedral angles. The results are often presented in tables showing the relative energies of different conformers and the corresponding dihedral angles that define their shapes.

Natural Bond Orbital (NBO) Analysis: NBO analysis is a computational method used to study charge distribution, bonding interactions, and intramolecular charge transfer within a molecule. It provides a localized, Lewis-like picture of the electronic structure. A key output of NBO analysis is the second-order perturbation theory analysis, which quantifies the stabilization energy (E(2)) associated with electron delocalization from a filled (donor) orbital to an empty (acceptor) orbital. These interactions, particularly those involving lone pairs and antibonding orbitals, are crucial for understanding a molecule's stability and reactivity. The findings are typically summarized in tables listing the donor and acceptor orbitals, the type of interaction (e.g., LP -> π, π -> π), and the calculated stabilization energy in kcal/mol.

Without a dedicated study on this compound, any attempt to generate the requested data tables and detailed findings would be speculative and would not meet the standards of scientific accuracy. Further computational research would be required to produce the specific data for this compound.

Coordination Chemistry of 2 2,3 Dimethoxybenzoyl Pyridine As a Ligand

Ligand Design Principles: Denticity and Donor Atoms

Based on its molecular structure, 2-(2,3-Dimethoxybenzoyl)pyridine is anticipated to function as a bidentate ligand. Coordination with a metal center would likely occur through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group, forming a stable five-membered chelate ring. The two methoxy (B1213986) groups on the benzoyl ring are expected to influence the electronic properties of the ligand through inductive and resonance effects, which in turn could modulate the stability and reactivity of its metal complexes. However, specific studies detailing these principles for this particular ligand are not available.

Synthesis and Characterization of Metal Complexes

While general methods for the synthesis of metal complexes with pyridine-based ligands are well-established, involving the reaction of the ligand with a metal salt in a suitable solvent, specific synthetic procedures and characterization data for complexes of this compound are not described in the reviewed literature. Characterization would typically involve techniques such as X-ray crystallography, infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis to confirm the structure and coordination mode, but such data for this compound could not be located.

Electronic and Magnetic Properties of Coordination Complexes

Detailed experimental or theoretical studies on the electronic and magnetic properties of coordination complexes derived from this compound are not available. Research in this area would typically involve UV-visible spectroscopy to study electronic transitions and techniques like SQUID magnetometry to determine magnetic susceptibility and spin states of paramagnetic metal centers.

Applications of Coordination Compounds in Catalysis

There is no specific information available in the searched scientific literature regarding the application of metal complexes of this compound in the following catalytic fields:

No studies were found that investigate the use of this compound-metal complexes as catalysts for polymerization reactions.

While the hydrogenation of various substrates using catalysts based on substituted pyridines is a broad field of research, no specific examples or data were found for catalysts derived from the this compound ligand.

The application of this compound complexes in electrocatalysis, such as for CO2 reduction, or in photocatalysis has not been reported in the available literature.

Derivatization Strategies for Analytical and Synthetic Applications

Silylation for Gas Chromatography (GC) Analysis

Silylation is a common derivatization technique in gas chromatography (GC) for compounds that are non-volatile or thermally unstable due to the presence of polar functional groups. The process involves replacing active hydrogen atoms in functional groups like hydroxyls, thiols, amines, and carboxylic acids with a trimethylsilyl (TMS) group. This modification increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.

For a molecule such as 2-(2,3-Dimethoxybenzoyl)pyridine, which lacks active hydrogens, direct silylation is not a primary derivatization route. However, related pyridine (B92270) compounds can undergo C-H silylation. Research has shown that pyridines can be silylated using catalysts like zinc triflate (Zn(OTf)₂) or diruthenium complexes, which facilitate the transformation of C-H bonds into C-Si bonds. nih.govacs.orgacs.orguni.edu This dehydrogenative silylation typically occurs meta to the nitrogen atom in the pyridine ring. nih.govacs.orgacs.org

Common silylating reagents include N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). These reactions are often performed in an aprotic solvent, and sometimes a catalyst is used to enhance the reaction rate. phenomenex.comnih.gov The resulting TMS derivatives are less polar and more volatile, leading to improved peak shape and resolution in GC chromatograms. phenomenex.com

Table 1: Common Silylating Reagents and Conditions

| Reagent | Abbreviation | Typical Conditions | Target Functional Groups |

|---|---|---|---|

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | 30-60 min at 30-70°C, often with pyridine | Hydroxyls, Carboxylic Acids, Amines, Thiols |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | 30 min at 70°C, can be used with or without a base catalyst | Hydroxyls, Amines, Carboxylic Acids |

Acylation for Enhanced Volatility or Detection

Acylation is another derivatization strategy that involves introducing an acyl group (R-C=O) into a molecule by replacing an active hydrogen. This technique is particularly useful for analytes with hydroxyl or amino groups. The resulting esters or amides are typically more volatile and less polar than the parent compounds, making them more amenable to GC analysis. Acylation can also enhance detectability by introducing chromophoric or fluorophoric groups for UV or fluorescence detection.

A protocol based on the acylation of pinacolyl alcohol, a marker for the nerve agent soman, demonstrates the effectiveness of this method for GC-MS analysis, especially in complex matrices. nih.gov Reagents like acetyl chloride or benzoyl chloride are used to convert the alcohol into its corresponding ester, which exhibits better chromatographic properties. nih.gov While this compound itself does not have a suitable functional group for direct acylation, this strategy is highly relevant for its potential metabolites or synthetic precursors that may contain hydroxyl or amino functionalities.

Alkylation for Chemical Modification or Protection

Alkylation involves the introduction of an alkyl group into a molecule. In the context of pyridine derivatives, C-H functionalization is a key strategy to access a diverse range of compounds. rsc.org Direct alkylation of the pyridine ring can be challenging due to issues with regioselectivity. rsc.orgchemistryviews.org However, various methods have been developed to control the position of alkylation.

One prominent strategy involves activating the pyridine to form a pyridinium (B92312) salt, which is more electrophilic and susceptible to nucleophilic attack. rsc.org The Minisci reaction, for instance, involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound. nih.gov This reaction and its variations allow for the introduction of alkyl groups at specific positions on the pyridine ring. Other approaches use N-functionalized pyridinium salts or blocking groups to direct alkylation to the desired C-4 position. chemistryviews.orgnih.govacs.org These methods are crucial for the synthesis of complex pyridine-containing molecules and for protecting certain positions on the ring during multi-step synthetic sequences. acs.org

Table 2: Selected Pyridine Alkylation Strategies

| Method | Key Features | Regioselectivity |

|---|---|---|

| Minisci Reaction | Radical addition to a protonated pyridine. | Often a mixture of isomers, but can be directed. |

| N-Oxide Chemistry | Activation of the pyridine ring via N-oxidation. | Can direct functionalization. |

| Pyridinium Salts | Activation by N-alkylation or N-acylation increases electrophilicity. | Can be highly regioselective (e.g., C-4) depending on the activating group. rsc.orgchemistryviews.orgacs.org |

Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Sensitivity Enhancement

For LC-MS/MS analysis, derivatization aims to improve the ionization efficiency and/or the chromatographic retention of an analyte. Low ionization efficiency can be a significant challenge for detecting trace levels of certain compounds. caymanchem.comshimadzu-webapp.eu Chemical derivatization can introduce a permanently charged group or a moiety that is easily ionizable, thereby enhancing the signal in the mass spectrometer. shimadzu-webapp.eu

For instance, reagents containing a pyridinium group can be used to tag molecules, significantly improving their detection sensitivity in electrospray ionization (ESI) mass spectrometry. nih.gov Pyrylium salts react selectively with primary amines to form stable pyridinium salts with a fixed positive charge, which dramatically enhances the ionization efficiency of peptides and other amine-containing molecules. shimadzu-webapp.eu Similarly, pyridine-3-sulfonyl chloride has been used to derivatize steroidal estrogens, improving their detection in LC-ESI-MS/MS. nih.gov For compounds with cis-diene systems, reagents like 2-nitrosopyridine (PyrNO) can be employed to improve sensitivity. nih.gov These strategies are particularly valuable for quantitative bioanalysis where high sensitivity is required. caymanchem.com

Role of Pyridine as a Catalyst and Solvent in Derivatization

Pyridine is frequently used in derivatization reactions, where it can serve multiple roles as a solvent, a base, and a nucleophilic catalyst. vedantu.comreddit.comstackexchange.com

As a Solvent: Pyridine is a polar aprotic solvent that can dissolve a wide range of organic compounds and reagents, facilitating the reaction. gcms.czresearchgate.net

As a Base/Acid Scavenger: In reactions that produce acidic byproducts, such as the acylation of an alcohol with an acyl chloride which generates HCl, pyridine acts as a base to neutralize the acid. vedantu.comstackexchange.comdoubtnut.com This prevents the acid from causing unwanted side reactions or degrading sensitive products and drives the reaction to completion. doubtnut.com Similarly, in silylation reactions involving organochlorosilanes, pyridine acts as an HCl acceptor. gcms.cz

As a Nucleophilic Catalyst: Pyridine's nitrogen atom has a lone pair of electrons that makes it a reasonably good nucleophile. chemtube3d.com In acylation reactions, pyridine can attack the electrophilic carbonyl carbon of an acyl chloride or anhydride. reddit.comstackexchange.com This forms a highly reactive N-acylpyridinium ion intermediate. This intermediate is more susceptible to attack by a weak nucleophile (like an alcohol) than the original acylating agent, thereby catalyzing the reaction. stackexchange.comchemtube3d.com This catalytic role is crucial for the efficient acylation of less reactive substrates. reddit.com

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA |

| Trimethylchlorosilane | TMCS |

| Zinc triflate | Zn(OTf)₂ |

| Acetyl chloride | - |

| Benzoyl chloride | - |

| 2-nitrosopyridine | PyrNO |

Applications in Advanced Materials Science Research

Organic Electronics and Photonics

Pyridine (B92270) derivatives are frequently employed as electron-transporting materials in organic light-emitting diodes (OLEDs) and other organic electronic devices. rsc.orgbeilstein-journals.org The electron-withdrawing nature of the pyridine ring can facilitate electron injection and transport, contributing to improved device efficiency and stability. rsc.org The positioning of aromatic π-conjugated moieties can influence the frontier energy levels (HOMO and LUMO) of these materials, which is crucial for charge blocking and injection. rsc.org

While no specific studies on the use of 2-(2,3-Dimethoxybenzoyl)pyridine in organic electronics have been identified, the benzoylpyridine framework itself has been investigated. The photophysical properties of benzoylpyridine-based hydrazones, for example, have been studied for their photoswitching capabilities. researchgate.net The introduction of methoxy (B1213986) groups onto the benzoyl ring, as seen in the subject compound, would be expected to modulate the electronic properties. Generally, methoxy groups are electron-donating, which could influence the energy levels and photophysical behavior of the molecule. Further research would be necessary to determine if this compound possesses suitable characteristics, such as high triplet energy and good film-forming ability, to be a viable component in OLEDs or other organic electronic devices. rsc.org

Dye-Sensitized Solar Cells (DSSCs)

In the field of dye-sensitized solar cells (DSSCs), organic dyes play a pivotal role in light harvesting. Pyridine-containing compounds have been explored as components of sensitizing dyes. The pyridine moiety can act as an anchoring group to the semiconductor surface (e.g., TiO2) or as a part of the dye's conjugated framework. The addition of tert-butylpyridine to the electrolyte is a common practice in DSSCs to improve the open-circuit voltage. beilstein-journals.org

There is no available research specifically detailing the use of this compound as a sensitizer or component in DSSCs. The suitability of a compound for this application depends on several factors, including its absorption spectrum, electrochemical properties (HOMO/LUMO levels), and ability to efficiently inject electrons into the semiconductor's conduction band. beilstein-journals.org While various functionalized BODIPY dyes containing pyridine have been investigated for panchromatic sensitization in DSSCs, the specific contribution of a this compound moiety has not been reported. beilstein-journals.orgepfl.ch Theoretical and experimental studies would be required to assess the potential of this compound in photovoltaic applications.

Fluorescent Chemical Sensors

The development of fluorescent chemical sensors is a significant area of materials research. Pyridine-based compounds are often utilized in the design of these sensors due to the nitrogen atom's ability to coordinate with metal ions or participate in hydrogen bonding, leading to changes in fluorescence. mdpi.com The fluorescence properties of multisubstituted aminopyridines, for instance, have been studied, with some derivatives showing high quantum yields. mdpi.com

No specific studies have been published on the application of this compound as a fluorescent chemical sensor. The intrinsic fluorescence of this compound, or its derivatives, would need to be characterized. The presence of the benzoyl and dimethoxy groups could influence its photophysical properties, such as quantum yield and Stokes shift. beilstein-journals.org The design of a sensor would involve coupling this potential fluorophore to a receptor unit that selectively interacts with a target analyte, resulting in a measurable change in its fluorescence emission. The synthesis and evaluation of such systems based on the this compound scaffold are yet to be explored.

Development of Advanced Polymer Materials

Polymers containing pyridine units in their backbone or as pendant groups have been synthesized for a variety of applications, leveraging the properties of the pyridine ring. researchgate.nete3s-conferences.org These materials can exhibit interesting thermal, mechanical, and electronic properties. mdpi.com The incorporation of specific functional groups can further tailor the polymer's characteristics for applications ranging from adhesives and coatings to more advanced uses in electronics and biomedicine. mdpi.comrsc.org

There is no literature available describing the synthesis or characterization of polymers derived from or incorporating this compound. The compound could potentially be used as a monomer or a precursor to a monomer for polymerization. The benzoyl group offers a potential site for chemical modification to introduce polymerizable functionalities. The properties of the resulting polymer would be influenced by the rigid benzoylpyridine unit and the flexible methoxy groups. Research in this area would involve the synthesis of appropriate monomers and their subsequent polymerization, followed by a thorough characterization of the resulting polymer's properties to determine its potential applications in advanced materials. researchgate.nete3s-conferences.org

Investigations into Biological Activity Mechanisms

Enzyme Inhibition Studies and Molecular Targets

The potential for 2-(2,3-Dimethoxybenzoyl)pyridine and its structural analogs to act as enzyme inhibitors has been a key area of investigation. The unique combination of a pyridine (B92270) ring and a dimethoxybenzoyl moiety suggests specific interactions with enzyme active sites.

Mechanisms of Enzyme Modulation

The mechanism of enzyme modulation by pyridine derivatives frequently involves direct competition with endogenous ligands, such as ATP, at the enzyme's binding site. nih.gov The pyridine nitrogen is often critical in this interaction, capable of forming hydrogen bonds with key amino acid residues in the hinge region of a kinase's ATP-binding pocket. nih.gov The specific geometry conferred by the pyridine nucleus, in conjunction with substituents like the dimethoxybenzoyl group, dictates the molecule's binding affinity and selectivity for its protein target. nih.govnih.gov This structural arrangement is fundamental to its inhibitory action. researchgate.net

Identification of Specific Enzyme Targets (e.g., FGFR-4, α-amylase)

Research into compounds featuring dimethoxybenzene and pyridine scaffolds has pinpointed several specific enzyme targets.

Fibroblast Growth Factor Receptors (FGFRs): The dimethoxybenzene group is a recognized feature in several classes of potent and selective FGFR inhibitors. nih.gov Derivatives containing this scaffold have been specifically engineered to target FGFR-4, a receptor tyrosine kinase implicated in the progression of certain cancers. nih.gov The design of these inhibitors is often guided by optimizing their fit within the kinase domain's back pocket and ribose pocket. nih.gov Related aminopyrimidine derivatives have demonstrated potent FGFR-4 inhibition, with IC₅₀ values in the low nanomolar range. nih.gov

Other Kinase Targets: The versatile pyridine structure is found in inhibitors of various other kinases that are crucial to cell signaling and proliferation.

eEF-2K (eukaryotic elongation factor-2 kinase): Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been effectively screened as inhibitors of eEF-2K, with certain analogs achieving IC₅₀ values at the nanomolar level. nih.govnih.gov

GSK-3β/CK-1δ: Certain 6-amino pyridine derivatives function as dual inhibitors of Glycogen synthase kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), two enzymes linked to tau pathology in Alzheimer's disease. nih.gov

MNK/PIM Kinases: Pyrido[3,2-d]pyrimidine compounds have been developed as dual inhibitors of MNK (Mitogen-activated protein kinase-interacting kinases) and PIM (provirus integration in maloney murine leukemia virus) kinases, which play a role in regulating the translation of oncoproteins. nih.gov

While specific studies on the inhibition of α-amylase by this compound are not prominent, the general study of enzyme-inhibitor interactions remains a key research focus. nih.gov

Receptor Modulation Research

The inhibition of specific enzyme targets by pyridine-based compounds can trigger significant downstream effects, modulating cellular pathways that govern cell growth and survival.

Influences on Cellular Growth Pathways

By targeting key kinases, pyridine-containing molecules can exert profound control over cellular proliferation.

FGFR Signaling Pathway: Selective inhibition of FGFR-4 by related compounds leads to a reduction in the phosphorylation of the receptor and its immediate substrate, FRS2. This action subsequently dampens the MAPK/ERK and PI3K/AKT signaling cascades, evidenced by decreased phosphorylation of ERK1/2 and AKT, which are vital for cell growth. nih.gov

Translation Regulation Pathways: Dual inhibition of MNK and PIM kinases by similar pyridopyrimidine structures can suppress crucial protein synthesis pathways. This is observed through the reduced phosphorylation of eIF4E (a downstream target of MNK) and 4EBP1 (a downstream target of PIM). The ultimate outcome is a decrease in the levels of oncoproteins like c-myc, cyclin D1, and Mcl-1, culminating in the inhibition of cancer cell growth. nih.gov

eEF-2K Pathway: Inhibition of eEF-2K by analogous pyrido[2,3-d]pyrimidine (B1209978) compounds has been found to significantly curtail eEF-2K activity within breast cancer cells, thereby disrupting the protein synthesis elongation step essential for cell proliferation. nih.gov

Apoptosis Induction Mechanisms

The modulation of these critical cellular pathways by pyridine derivatives can ultimately trigger programmed cell death, or apoptosis.

Caspase Activation: The induction of apoptosis is frequently executed via the activation of caspases. Related compounds have been shown to activate initiator caspases, such as caspase-8 and caspase-9, as well as effector caspases like caspase-3 and -7. nih.govresearchgate.net In some instances, specific activation of caspase-2 has been observed, which can process the Bcl-2 family protein BID, thereby linking the cell death signal to the mitochondrial apoptosis pathway. nih.gov

Mitochondrial (Intrinsic) Pathway: A common mechanism for apoptosis induction is through the intrinsic pathway. This can be set in motion by the downregulation of anti-apoptotic proteins like Bcl-2 or the activation of pro-apoptotic proteins such as Bax. researchgate.net The suppression of survival signals from kinase pathways can lower the expression of key anti-apoptotic proteins like Mcl-1. nih.gov This disruption of the delicate balance among Bcl-2 family members leads to mitochondrial damage, the release of cytochrome c, and the activation of the caspase cascade. researchgate.net

Death Receptor (Extrinsic) Pathway: The extrinsic pathway can also be engaged, often initiated by an increase in the expression of death receptors (e.g., DR4, DR5) on the cell surface, which in turn activates caspase-8. researchgate.net

Mechanistic Insights into Antimicrobial Action

The antimicrobial effects of compounds featuring a pyridine nucleus are largely attributed to their distinct molecular architecture. nih.govnih.gov The specific three-dimensional shape of the molecule allows for precise interactions with essential proteins in microbial cells, which can inhibit their function and lead to cell death. nih.govnih.gov

Disruption of Microbial Membrane Integrity

While direct studies on the effect of this compound on microbial membrane integrity are not extensively documented, research on related α,β-unsaturated carbonyl compounds provides insights into potential mechanisms. These compounds can act as Michael acceptors, reacting with nucleophiles in microbial cells, which can contribute to membrane disruption. nih.gov The lipophilicity of such compounds also plays a crucial role in their ability to interact with and permeate microbial membranes.

Furthermore, studies on certain peptide-based antimicrobials have demonstrated that they can impair membrane integrity, leading to a flux of ions and subsequent cell lysis. mdpi.com Although structurally different, this highlights membrane disruption as a key antimicrobial strategy that could be employed by small molecules like this compound. The presence of the benzoyl and pyridine moieties suggests a chemical architecture that could facilitate interaction with the lipid bilayer of microbial membranes.

Inhibition of Essential Microbial Enzymes

The inhibition of essential enzymes is a well-established mechanism of action for many antimicrobial agents. Pyridine derivatives have been identified as inhibitors of various microbial enzymes. For instance, some fused benzimidazole-pyridine derivatives have been investigated for their ability to inhibit β-tubulin, a crucial protein for cell division in both eukaryotic pathogens and cancer cells. bas.bg

In the context of this compound, the carbonyl group and the nitrogen atom of the pyridine ring could potentially interact with the active sites of various microbial enzymes. For example, derivatives of 1,2,4-triazole (B32235) bearing an azinane moiety have demonstrated inhibitory activity against enzymes like acetylcholinesterase and α-glucosidase. nih.gov While these are not microbial enzymes, it illustrates the potential of heterocyclic compounds to act as enzyme inhibitors. The specific microbial enzymes that this compound might inhibit would require further dedicated enzymatic assays.

Table 1: Enzyme Inhibitory Activity of Related Heterocyclic Compounds (Note: This table presents data for compounds structurally related to this compound, as direct data is limited.)

| Compound Class | Target Enzyme | Observed Effect | Reference |

| Fused Benzimidazole-Pyridine Derivatives | β-Tubulin | Favorable interactions in molecular docking studies | bas.bg |

| 1,2,4-Triazole Azinane Analogs | Acetylcholinesterase, α-Glucosidase | Potent inhibition | nih.gov |

| Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives | eEF-2K | Significant reduction in kinase activity | nih.govnih.gov |

Antileishmanial Activity: Accumulation of Reactive Oxygen Species and Mitochondrial Dysfunction

The fight against leishmaniasis, a parasitic disease, has led to the exploration of various chemical scaffolds, including those containing pyridine and benzoyl moieties. A key mechanism in antileishmanial drug action is the induction of oxidative stress in the parasite.

Research on (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones has shown that methoxy-substituted analogs exhibit potent antileishmanial activity. nih.gov Their mechanism is believed to involve the production of reactive oxygen species (ROS), which damage the parasite's DNA and proteins. nih.gov Similarly, 2-benzoylpyridine (B47108) thiosemicarbazones have been shown to generate ROS, a mechanism that contributes to their biological activity. nih.gov

The accumulation of ROS can lead to mitochondrial dysfunction, a critical event in programmed cell death or apoptosis of the parasite. While direct evidence for this compound is pending, the presence of methoxy (B1213986) groups on the benzoyl ring is a feature that has been associated with enhanced antileishmanial activity in other compound series, often linked to ROS production. nih.gov

Table 2: Antileishmanial Activity of Methoxy-Substituted Compounds (Note: Data presented for compounds with features similar to this compound.)

| Compound | Target Organism | IC50 (µM) | Putative Mechanism | Reference |

| (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone | L. donovani (amastigote) | 0.016 | ROS Production | nih.gov |

| 5-Substituted-2'-deoxyuridine derivatives | L. donovani (amastigote) | 6.5 | Not specified | nih.gov |

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds and understanding their mechanisms of action. For pyridine derivatives, SAR studies have revealed key structural features that influence their antimicrobial and antiparasitic effects.

In a series of 2-benzoylpyridine thiosemicarbazones, it was found that electron-withdrawing substituents at the imine carbon were critical for their activity in overcoming multidrug resistance. nih.gov This activity was linked to copper chelation and ROS generation. nih.gov For other pyridine-containing compounds, the position and nature of substituents on the pyridine and associated rings have been shown to significantly impact their biological profiles. For instance, in a series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives, the substituents at three different positions on the core structure were systematically modified to probe the binding pocket of the target enzyme, eEF-2K. nih.gov

For this compound, the dimethoxy substitution pattern on the benzoyl ring is a key structural feature. The relative positions of these methoxy groups can influence the compound's electronic properties, conformation, and ability to interact with biological targets. Further SAR studies, involving the synthesis and evaluation of analogs with variations in the substitution pattern of the benzoyl ring and modifications to the pyridine ring, would be invaluable for elucidating the precise mechanism of action and for the rational design of more potent derivatives.

常见问题

Basic Question: What are the optimal synthetic routes for 2-(2,3-dimethoxybenzoyl)pyridine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound typically involves coupling reactions between pyridine derivatives and substituted benzoyl moieties. For example, a modified Suzuki-Miyaura coupling using 3,4-dimethoxyphenylboronic acid and a pyridine precursor under Pd(PPh₃)₄ catalysis in toluene/EtOH at 105°C has been reported to yield similar dimethoxybenzoylpyridine derivatives . Optimization should focus on solvent polarity, catalyst loading, and temperature control to enhance coupling efficiency. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted boronic acids or coupling byproducts.

Basic Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

Key characterization methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ ~3.8–4.0 ppm, pyridine ring protons at δ ~7.5–8.5 ppm) and monitor coupling reactions .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₃NO₃).

- X-ray Crystallography : For structural validation, particularly if crystalline derivatives are synthesized (e.g., analogous compounds in resolved with R factor = 0.044) .

Advanced Question: How can researchers resolve contradictions in spectral data during structural analysis?

Methodological Answer:

Contradictions in spectral data (e.g., unexpected splitting in NMR or ambiguous NOE correlations) may arise from conformational flexibility or impurities. To address this:

- Perform 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals and confirm connectivity .

- Use dynamic light scattering (DLS) or HPLC-MS to detect trace impurities or aggregates influencing spectral results.

- Compare experimental data with computational simulations (e.g., DFT-predicted NMR shifts) .

Advanced Question: What strategies are recommended for studying structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

For SAR studies:

- Systematic Substituent Variation : Modify the methoxy groups (e.g., replace with ethoxy or halogens) and assess effects on bioactivity .

- Pharmacophore Modeling : Use software like Schrödinger’s Phase to identify critical functional groups (e.g., the benzoyl-pyridine scaffold’s role in binding).

- In Silico Docking : Validate interactions with target proteins (e.g., kinases or receptors) using AutoDock Vina .

Advanced Question: How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyridine nitrogen and carbonyl group are likely reactive centers .

- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing transition states in SNAr reactions).

Advanced Question: What experimental precautions are necessary when handling this compound due to potential hazards?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for handling powders or solutions .

- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Avoid exposure to moisture or high temperatures .

- Emergency Protocols : In case of inhalation, move to fresh air and seek medical attention. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How can researchers address low solubility of this compound in aqueous media for biological assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO:water mixtures (≤5% DMSO) to enhance solubility while minimizing cytotoxicity.

- Micellar Encapsulation : Employ surfactants like Tween-80 or Pluronic F-127 to form stable micelles .

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily, which hydrolyze in vivo to release the active compound.

Advanced Question: What are the challenges in quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from proteins/lipids.

- LC-MS/MS : Employ a reverse-phase C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) with MRM transitions for selective detection .

- Matrix Effects : Validate recovery rates using spiked samples and internal standards (e.g., deuterated analogs).

Advanced Question: How can degradation pathways of this compound be analyzed under varying pH conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor via HPLC for degradation products.

- LC-TOF-MS : Identify degradation byproducts (e.g., demethylated derivatives or ring-opened fragments) and propose pathways .

Advanced Question: What in vitro models are suitable for preliminary toxicological profiling of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。